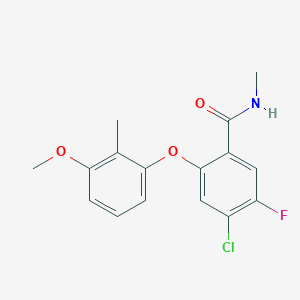
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide typically involves multiple steps, including halogenation, etherification, and amidation reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions.
Etherification: The methoxy group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogenating agents, nucleophiles like NaOH, KOH
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-fluoro-2-(3-methoxyphenoxy)-N-methylbenzamide
- 4-Chloro-5-fluoro-2-(2-methylphenoxy)-N-methylbenzamide
- 4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)benzamide
Uniqueness
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the methoxy and methyl groups, provides a distinct profile compared to other benzamide derivatives.
Properties
Molecular Formula |
C16H15ClFNO3 |
|---|---|
Molecular Weight |
323.74 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide |
InChI |
InChI=1S/C16H15ClFNO3/c1-9-13(21-3)5-4-6-14(9)22-15-8-11(17)12(18)7-10(15)16(20)19-2/h4-8H,1-3H3,(H,19,20) |
InChI Key |
YONCDLPYWWIJPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC2=CC(=C(C=C2C(=O)NC)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




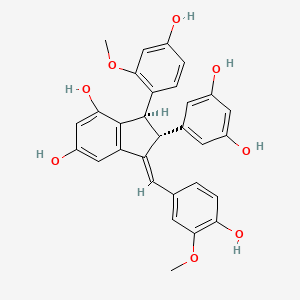
![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
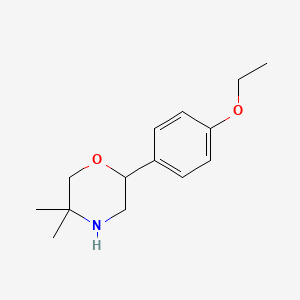

![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
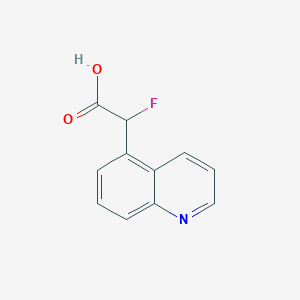

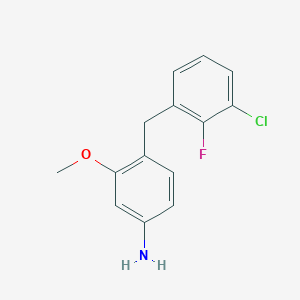
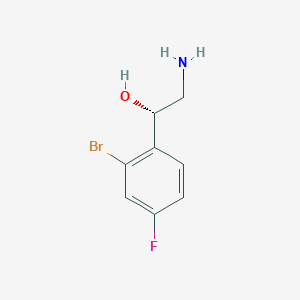
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)

